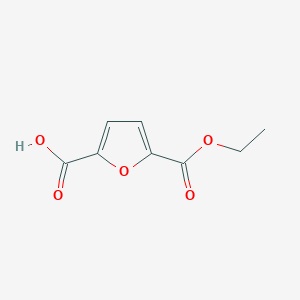

5-(乙氧羰基)呋喃-2-羧酸

描述

“5-(Ethoxycarbonyl)furan-2-carboxylic acid” is a furanic compound . It has a molecular weight of 183.96 . It is a solid substance stored in an inert atmosphere, under -20°C .

Synthesis Analysis

The synthesis of furanic compounds like “5-(Ethoxycarbonyl)furan-2-carboxylic acid” involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

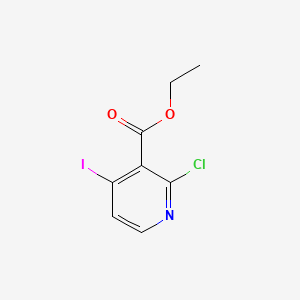

The IUPAC name of “5-(Ethoxycarbonyl)furan-2-carboxylic acid” is 5-(ethoxycarbonyl)-2-furylboronic acid . Its InChI code is 1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 .Physical And Chemical Properties Analysis

“5-(Ethoxycarbonyl)furan-2-carboxylic acid” is a solid substance . It has a molecular weight of 183.96 . It is stored in an inert atmosphere, under -20°C .科学研究应用

Biomass Utilization

5-(Ethoxycarbonyl)furan-2-carboxylic acid plays a crucial role in the transformation from C5 platform to C6 derivatives in biomass utilizations . This compound is used in the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid .

Catalytic Production of Biobased Monomers

A novel catalytic strategy involving protective chemistry has been developed for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions . 5-(Ethoxycarbonyl)furan-2-carboxylic acid is a key intermediate in this process .

Synthesis of High-Nuclearity Heterometallic Complex

5-(Ethoxycarbonyl)furan-2-carboxylic acid is used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .

Synthesis of Antidiabetic Vanadyl Complex

This compound is also used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .

Fungicide

Furfural, a derivative of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, is known to be particularly effective as a fungicide in inhibiting the growth of wheat smut (Tilletis foetens) .

Food Contact Materials

Although not directly related to 5-(Ethoxycarbonyl)furan-2-carboxylic acid, its derivative furan-2,5-dicarboxylic acid has been assessed for its safety for use in food contact materials .

安全和危害

未来方向

The future directions for “5-(Ethoxycarbonyl)furan-2-carboxylic acid” and similar furanic compounds involve the switch from traditional resources such as crude oil to biomass . This change requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via furanic platform chemicals .

作用机制

Target of Action

Furan derivatives have been known to interact with various biological targets, contributing to their diverse therapeutic effects .

Mode of Action

Furan derivatives are known for their ability to form complexes with various enzymes and receptors, altering their function . The exact interaction of this compound with its targets, and the resulting changes, require further investigation.

Biochemical Pathways

Furan derivatives are involved in a wide range of biochemical processes, suggesting that this compound may also interact with multiple pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

5-ethoxycarbonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMNUDQGZVFDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)furan-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

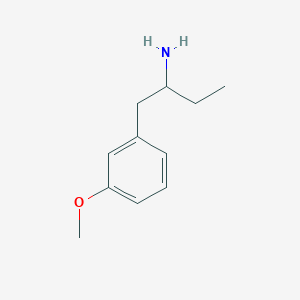

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

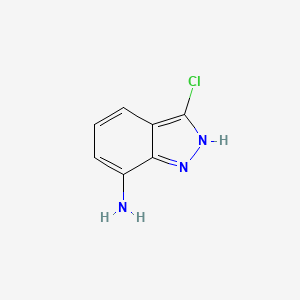

![1-Dodecyloxycarbonylpentyl 3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovalerylamino]-4-chlorobenzoate](/img/structure/B1643656.png)